5-Acetyl-1-benzylpyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

5-Acetyl-1-benzylpyrrolidin-2-one (CAS 1784053-91-3) is a synthetic pyrrolidin-2-one derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g·mol⁻¹. The compound features a five-membered lactam ring N-substituted with a benzyl group and C-substituted with an acetyl group at the 5-position.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 1784053-91-3
Cat. No. B2910027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-1-benzylpyrrolidin-2-one
CAS1784053-91-3
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCC(=O)C1CCC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
InChIKeyFIFRJJLOOYYYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-1-benzylpyrrolidin-2-one (CAS 1784053-91-3): Chemical Identity and Core Specifications for Procurement


5-Acetyl-1-benzylpyrrolidin-2-one (CAS 1784053-91-3) is a synthetic pyrrolidin-2-one derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g·mol⁻¹ . The compound features a five-membered lactam ring N-substituted with a benzyl group and C-substituted with an acetyl group at the 5-position [1]. It is cataloged in authoritative cheminformatics databases including ChEBI (CHEBI:182710) and ChemSpider (ID 14549146), and is commercially available from major research chemical suppliers such as Sigma-Aldrich (via Enamine) and Biosynth, typically at ≥95% purity as an oil stored at room temperature . The compound is explicitly designated for research use only and is not intended for human or veterinary applications .

Why 5-Acetyl-1-benzylpyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinone Analogs


Generic substitution of 5-acetyl-1-benzylpyrrolidin-2-one with structurally related pyrrolidinones is not scientifically justifiable. Positional isomerism matters critically: the acetyl substituent at the 5-position produces a distinct electronic and steric environment compared to the 4-acetyl isomer (CAS 107259-14-3), which has been separately cataloged and investigated for divergent biological properties including antimicrobial and herbicidal activities [1]. Furthermore, the compound is the claimed active ingredient in a family of granted Japanese patents (JP6537689B1, JP7371996B1) for specific pharmacological indications—estradiol production promotion and insulin-like growth factor 2 gene expression enhancement—that are not shared by the des-acetyl analog 1-benzyl-2-pyrrolidinone (CAS 5291-77-0) or by 4-substituted racetam-type nootropics such as nebracetam [2][3]. Substituting with a generic pyrrolidinone building block would forfeit these compound-specific biological activities and intellectual property positions, undermining experimental reproducibility and potential translational value.

Quantitative Differentiation Evidence: 5-Acetyl-1-benzylpyrrolidin-2-one vs. Structural Analogs


Positional Isomer Differentiation: 5-Acetyl vs. 4-Acetyl Substitution on the Pyrrolidinone Ring

5-Acetyl-1-benzylpyrrolidin-2-one (CAS 1784053-91-3) is the 5-acetyl positional isomer, whereas 4-acetyl-1-benzylpyrrolidin-2-one (CAS 107259-14-3) carries the acetyl group at the 4-position. Both share the identical molecular formula (C₁₃H₁₅NO₂) and molecular weight (217.26 g·mol⁻¹) . Despite being constitutional isomers, they are assigned distinct CAS numbers, ChEBI identifiers, and ChemSpider IDs, reflecting their separate chemical identities. The 4-acetyl isomer has been investigated for antimicrobial, anticancer, and herbicidal (protoporphyrinogen oxidase inhibition) activities [1], whereas the 5-acetyl isomer is the subject of patents for estradiol production promotion and IGF-2 gene expression enhancement—indications not reported for the 4-acetyl isomer [2][3]. This divergence in reported biological applications underscores that the acetyl position determines target engagement and pharmacological profile, making the two isomers non-interchangeable in biological assays.

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Differentiation from Des-Acetyl Analog: 5-Acetyl-1-benzylpyrrolidin-2-one vs. 1-Benzyl-2-pyrrolidinone

The presence of the 5-acetyl group distinguishes 5-acetyl-1-benzylpyrrolidin-2-one (C₁₃H₁₅NO₂, MW 217.26) from its des-acetyl counterpart 1-benzyl-2-pyrrolidinone (C₁₁H₁₃NO, MW 175.23) . The acetyl moiety introduces a ketone functional group that increases molecular weight by 42.03 g·mol⁻¹, adds a hydrogen bond acceptor, and alters lipophilicity (clogP). 1-Benzyl-2-pyrrolidinone is a commodity building block widely used as a solvent and synthetic intermediate, with a density of 1.095 g·mL⁻¹ and physical form as a clear colorless to yellow liquid . In contrast, 5-acetyl-1-benzylpyrrolidin-2-one is supplied as an oil with ≥95% purity and is positioned as a versatile small molecule scaffold for medicinal chemistry, not as a bulk solvent . Critically, the acetyl group is essential for the biological activities claimed in the TOWA patent family (estradiol promotion, IGF-2 enhancement)—activities that are absent for the des-acetyl parent compound [1].

Chemical Biology Building Block Selection Functional Group Contribution

Differentiation from Racetam-Class Nootropics: 5-Acetyl Scaffold vs. 4-Aminomethyl Pyrrolidinones

The 1-benzylpyrrolidin-2-one scaffold is shared with nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one, CAS 97205-34-0), a known M₁-muscarinic acetylcholine receptor agonist investigated as a nootropic agent . However, the substitution pattern differs fundamentally: nebracetam bears a 4-aminomethyl group, whereas 5-acetyl-1-benzylpyrrolidin-2-one carries a 5-acetyl substituent. This divergence in both substitution position (4- vs. 5-) and functional group (basic amine vs. neutral ketone) is expected to produce distinct receptor pharmacology. Nebracetam's nootropic activity is attributed to M₁-muscarinic agonism , while 5-acetyl-1-benzylpyrrolidin-2-one is patented for endocrine and growth factor modulation (estradiol, IGF-2, 5-aminolevulinic acid) [1], indicating engagement of entirely different biological targets. The prototype racetam, piracetam (2-oxo-1-pyrrolidineacetamide), lacks both the benzyl and acetyl groups and has no reported endocrine activity, further emphasizing the unique pharmacophore of the 5-acetyl-1-benzyl substitution pattern [2].

Nootropic Research Receptor Pharmacology Scaffold Hopping

Enantiomeric Specification: (5S)-Enantiomer Availability for Stereochemically Defined Research

5-Acetyl-1-benzylpyrrolidin-2-one contains a chiral center at the 5-position. Both the racemic mixture (CAS 1784053-91-3, CHEBI:182710) and the defined (5S)-enantiomer (CHEBI:172337, ChemSpider:8784175) are registered in authoritative databases [1][2]. The (5S)-enantiomer has a distinct InChIKey (FIFRJJLOOYYYOZ-LBPRGKRZSA-N) reflecting its absolute stereochemistry [2]. This stereochemical specification is absent for the 4-acetyl positional isomer (CAS 107259-14-3), for which no enantiomerically resolved form is cataloged in ChEBI. Availability of a stereodefined enantiomer enables enantioselective structure-activity relationship studies and chiral purity assessment, which are critical for pharmacological target engagement where stereochemistry may influence potency and selectivity. Purchasing the racemate vs. the (5S)-enantiomer should be guided by the specific stereochemical requirements of the intended assay or synthetic route.

Stereochemistry Enantioselective Synthesis Chiral Resolution

Intellectual Property Position: TOWA Patent Family Covering Multiple Therapeutic Indications

5-Acetyl-1-benzylpyrrolidin-2-one is the claimed active ingredient in a family of granted Japanese patents assigned to TOWA CORPORATION, covering at least three distinct pharmacological indications: (i) promotion of estradiol production (JP6537689B1, filed 2018) [1]; (ii) enhancement of insulin-like growth factor 2 (IGF-2) gene expression (JP7371996B1, filed 2023) [2]; and (iii) promotion of 5-aminolevulinic acid (5-ALA) production (implied by JP6962630B1) [2]. This multi-indication patent portfolio is unique to the 5-acetyl-1-benzyl substitution pattern. In contrast, no analogous patent family exists for the 4-acetyl positional isomer (CAS 107259-14-3), 1-benzyl-2-pyrrolidinone (CAS 5291-77-0), or racetam-class compounds for endocrine or growth factor indications. The concentration of IP around this specific scaffold signals a distinct biological mechanism of action that differentiates it from all close structural analogs and provides procurement value for translational research, competitive intelligence, and freedom-to-operate analysis.

Pharmaceutical IP Endocrine Pharmacology Growth Factor Biology

Physical Form and Handling: Oil vs. Solid Differentiation for Formulation and Assay Design

5-Acetyl-1-benzylpyrrolidin-2-one is supplied as an oil at room temperature with ≥95% purity, requiring storage at ambient temperature . This physical form contrasts with the des-acetyl analog 1-benzyl-2-pyrrolidinone, which is a clear colorless to yellow liquid with a density of 1.095 g·mL⁻¹ and boiling point of 343 °C , and with many racetam-class compounds that are crystalline solids (e.g., piracetam, melting point 151–155 °C; nebracetam hemifumarate salt). The oil form of 5-acetyl-1-benzylpyrrolidin-2-one may offer advantages in specific formulation contexts, such as direct solubilization in lipophilic vehicles for cell-based assays or in vivo dosing, eliminating the need for initial dissolution steps required for solid compounds. Conversely, researchers accustomed to weighing solid powders must account for the handling and aliquoting differences inherent to an oil when designing experimental workflows.

Compound Handling Formulation Compatibility Assay Preparation

Optimal Research and Industrial Application Scenarios for 5-Acetyl-1-benzylpyrrolidin-2-one


Endocrine Pharmacology: Estradiol Biosynthesis Modulation Studies

Based on the granted patent JP6537689B1 claiming 5-acetyl-1-benzylpyrrolidin-2-one for estradiol production promotion [1], this compound is optimally deployed in in vitro steroidogenesis assays (e.g., granulosa cell or ovarian tissue culture models) to investigate the molecular mechanism of estradiol upregulation. The 5-acetyl substitution pattern is essential for this activity; substituting with the 4-acetyl positional isomer (CAS 107259-14-3) or the des-acetyl analog 1-benzyl-2-pyrrolidinone would not be expected to reproduce the estradiol-promoting phenotype, as these analogs are not claimed for this indication.

Growth Factor Research: IGF-2 Gene Expression Enhancement Models

The patent JP7371996B1 specifically claims 5-acetyl-1-benzylpyrrolidin-2-one for enhancing insulin-like growth factor 2 gene expression [2]. Researchers studying IGF-2 transcriptional regulation, imprinting, or its role in development and metabolism can employ this compound as a tool molecule to probe upstream regulatory pathways. The compound's unique multi-indication profile (IGF-2, estradiol, 5-ALA) suggests a convergent mechanism potentially involving metabolic or epigenetic regulation, making it valuable for systems-level phenotypic screening.

Medicinal Chemistry: Pyrrolidinone Scaffold Diversification and SAR Exploration

As a versatile small molecule scaffold with a 5-acetyl-1-benzyl substitution pattern distinct from both racetam nootropics and 4-substituted pyrrolidinones [3], this compound serves as a starting point for structure-activity relationship (SAR) campaigns. The acetyl ketone and benzyl aromatic ring provide two orthogonal handles for chemical diversification (e.g., reductive amination, Grignard addition, electrophilic aromatic substitution). The availability of the (5S)-enantiomer (CHEBI:172337) further enables enantioselective SAR studies [4], which is not possible with the 4-acetyl isomer.

Competitive Intelligence and Freedom-to-Operate Analysis

The concentration of multiple granted Japanese patents around 5-acetyl-1-benzylpyrrolidin-2-one—covering estradiol, IGF-2, and 5-ALA pathways—makes this compound a critical reference standard for pharmaceutical competitive intelligence [1][2]. Procurement of authenticated material enables analytical method development (e.g., HPLC purity profiling, reference standard qualification) and in-house biological profiling to assess the scope and validity of the patent claims, supporting freedom-to-operate decisions for organizations developing therapeutics in endocrine or growth factor spaces.

Quote Request

Request a Quote for 5-Acetyl-1-benzylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.